(Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid
(Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid
13,14-dihydro-15-keto Prostaglandin F2α-d4 (13,14-dihydro-15-keto PGF2α-d4) contains four deuterium atoms at the 3, 3/', 4, and 4/' positions. It is intended for use as an internal standard for the quantification of 13,14-dihydro-15-keto PGF2α by GC- or LC-mass spectrometry. 13,14-dihydro-15-keto PGF2α is the first prominent plasma metabolite of PGF2α in the 15-hydroxy PGDH pathway. Measurement of 13,14-dihydro-15-keto PGF2α in plasma can be used as a marker of the in vivo production of PGF2α.
Brand Name:
Vulcanchem
CAS No.:
42932-59-2
VCID:
VC20850850
InChI:
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-19,22-23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+,19-/m1/s1/i5D2,8D2
SMILES:
CCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O
Molecular Formula:
C20H30D4O5
Molecular Weight:
358.5 g/mol
(Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid
CAS No.: 42932-59-2
Cat. No.: VC20850850
Molecular Formula: C20H30D4O5
Molecular Weight: 358.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 13,14-dihydro-15-keto Prostaglandin F2α-d4 (13,14-dihydro-15-keto PGF2α-d4) contains four deuterium atoms at the 3, 3/', 4, and 4/' positions. It is intended for use as an internal standard for the quantification of 13,14-dihydro-15-keto PGF2α by GC- or LC-mass spectrometry. 13,14-dihydro-15-keto PGF2α is the first prominent plasma metabolite of PGF2α in the 15-hydroxy PGDH pathway. Measurement of 13,14-dihydro-15-keto PGF2α in plasma can be used as a marker of the in vivo production of PGF2α. |
|---|---|
| CAS No. | 42932-59-2 |
| Molecular Formula | C20H30D4O5 |
| Molecular Weight | 358.5 g/mol |
| IUPAC Name | (Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid |
| Standard InChI | InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-19,22-23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+,19-/m1/s1/i5D2,8D2 |
| Standard InChI Key | VKTIONYPMSCHQI-YFUTVRNWSA-N |
| Isomeric SMILES | [2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CCC(=O)CCCCC)O)O |
| SMILES | CCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O |
| Canonical SMILES | CCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O |
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